![molecular formula C9H10BrNO2S B13999982 2-[(2-Bromophenyl)methanesulfinyl]acetamide CAS No. 87852-51-5](/img/structure/B13999982.png)
2-[(2-Bromophenyl)methanesulfinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Bromophenyl)methanesulfinyl]acetamide is an organic compound with the molecular formula C9H10BrNO2S It is characterized by the presence of a bromophenyl group attached to a methanesulfinyl moiety, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methanesulfinyl]acetamide typically involves the reaction of 2-bromobenzyl chloride with sodium methanesulfinate, followed by the addition of acetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Bromobenzyl chloride reacts with sodium methanesulfinate in the presence of a suitable solvent (e.g., dimethylformamide) to form 2-[(2-Bromophenyl)methanesulfinyl]chloride.
Step 2: The intermediate 2-[(2-Bromophenyl)methanesulfinyl]chloride is then reacted with acetamide in the presence of a base (e.g., triethylamine) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Bromophenyl)methanesulfinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of 2-[(2-Bromophenyl)methanesulfonyl]acetamide.
Reduction: Formation of 2-[(2-Phenyl)methanesulfinyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Bromophenyl)methanesulfinyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Bromophenyl)methanesulfinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Bromophenyl)methanesulfonyl]acetamide
- 2-[(2-Phenyl)methanesulfinyl]acetamide
- 2-[(2-Bromophenyl)methanesulfinyl]ethanamide
Uniqueness
2-[(2-Bromophenyl)methanesulfinyl]acetamide is unique due to the presence of both a bromophenyl group and a methanesulfinyl moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Numéro CAS |
87852-51-5 |
|---|---|
Formule moléculaire |
C9H10BrNO2S |
Poids moléculaire |
276.15 g/mol |
Nom IUPAC |
2-[(2-bromophenyl)methylsulfinyl]acetamide |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-4-2-1-3-7(8)5-14(13)6-9(11)12/h1-4H,5-6H2,(H2,11,12) |
Clé InChI |
AHRQQRDZOGPCRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CS(=O)CC(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


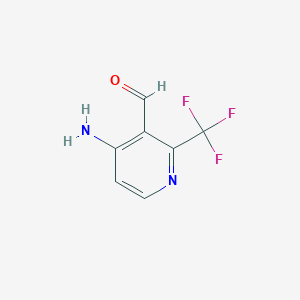

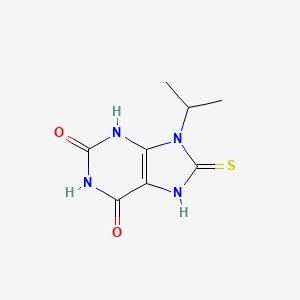
![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)
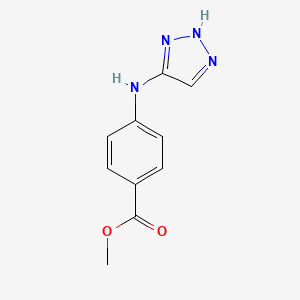
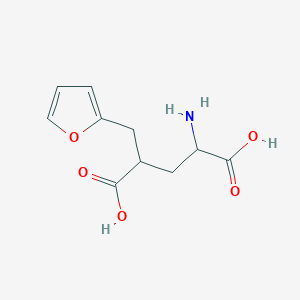
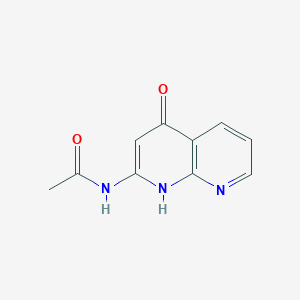
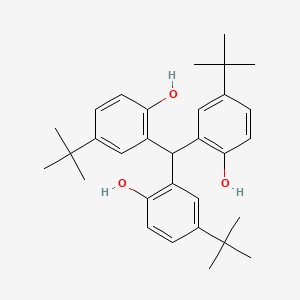
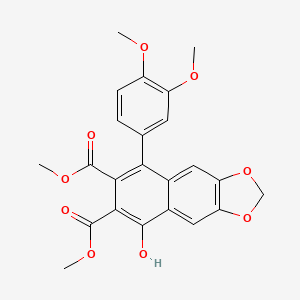

![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)
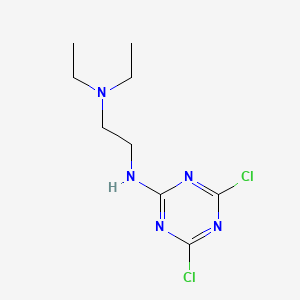
![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
